Cas no 2229643-29-0 (1-bromo-2,2-dimethyloct-4-ene)

1-bromo-2,2-dimethyloct-4-ene 化学的及び物理的性質
名前と識別子
-
- 1-bromo-2,2-dimethyloct-4-ene
- 2229643-29-0
- EN300-1935189
-
- インチ: 1S/C10H19Br/c1-4-5-6-7-8-10(2,3)9-11/h6-7H,4-5,8-9H2,1-3H3/b7-6+
- InChIKey: IFICJRQDEJURDW-VOTSOKGWSA-N
- ほほえんだ: BrCC(C)(C)C/C=C/CCC
計算された属性
- せいみつぶんしりょう: 218.06701g/mol
- どういたいしつりょう: 218.06701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 0Ų
1-bromo-2,2-dimethyloct-4-ene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1935189-0.25g |
1-bromo-2,2-dimethyloct-4-ene |
2229643-29-0 | 0.25g |
$1366.0 | 2023-09-17 | ||
Enamine | EN300-1935189-10.0g |
1-bromo-2,2-dimethyloct-4-ene |
2229643-29-0 | 10g |
$4606.0 | 2023-06-02 | ||
Enamine | EN300-1935189-5.0g |
1-bromo-2,2-dimethyloct-4-ene |
2229643-29-0 | 5g |
$3105.0 | 2023-06-02 | ||
Enamine | EN300-1935189-0.1g |
1-bromo-2,2-dimethyloct-4-ene |
2229643-29-0 | 0.1g |
$1307.0 | 2023-09-17 | ||
Enamine | EN300-1935189-10g |
1-bromo-2,2-dimethyloct-4-ene |
2229643-29-0 | 10g |
$6390.0 | 2023-09-17 | ||
Enamine | EN300-1935189-0.5g |
1-bromo-2,2-dimethyloct-4-ene |
2229643-29-0 | 0.5g |
$1426.0 | 2023-09-17 | ||
Enamine | EN300-1935189-5g |
1-bromo-2,2-dimethyloct-4-ene |
2229643-29-0 | 5g |
$4309.0 | 2023-09-17 | ||
Enamine | EN300-1935189-0.05g |
1-bromo-2,2-dimethyloct-4-ene |
2229643-29-0 | 0.05g |
$1247.0 | 2023-09-17 | ||
Enamine | EN300-1935189-1.0g |
1-bromo-2,2-dimethyloct-4-ene |
2229643-29-0 | 1g |
$1070.0 | 2023-06-02 | ||
Enamine | EN300-1935189-2.5g |
1-bromo-2,2-dimethyloct-4-ene |
2229643-29-0 | 2.5g |
$2912.0 | 2023-09-17 |
1-bromo-2,2-dimethyloct-4-ene 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
1-bromo-2,2-dimethyloct-4-eneに関する追加情報
1-Bromo-2,2-Dimethyloct-4-ene: A Comprehensive Overview
1-Bromo-2,2-Dimethyloct-4-ene (CAS No. 2229643-29-0) is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a bromine atom attached to a carbon chain with a double bond at the 4th position. The presence of two methyl groups on the second carbon further distinguishes this compound, making it a valuable substrate for various chemical reactions and applications.
The chemical structure of 1-bromo-2,2-dimethyloct-4-ene plays a crucial role in its reactivity and potential uses. The double bond at the 4th position introduces geometric isomerism, which can influence the compound's physical properties and reactivity. Recent studies have highlighted the importance of such structural features in determining the stability and reactivity of similar compounds. For instance, researchers have explored the impact of substituents on the stability of alkenes, shedding light on how methyl groups can stabilize certain intermediates during reactions.
From a synthetic perspective, 1-bromo-2,2-dimethyloct-4-ene can be synthesized through various methods. One common approach involves the addition of bromine to an alkene followed by subsequent transformations to introduce the methyl groups. Recent advancements in catalytic methods have made it possible to achieve higher yields and better control over stereochemistry during these reactions. For example, the use of transition metal catalysts has been shown to enhance the efficiency of alkene bromination processes.
The physical properties of this compound are also worth noting. Its molecular weight and boiling point are typical for compounds of its class, making it suitable for use in various industrial applications. The compound's solubility in common organic solvents further enhances its utility in reaction setups where precise control over concentrations is required.
In terms of applications, 1-bromo-2,2-dimethyloct-4-ene finds use in both academic research and industrial settings. Its role as an intermediate in organic synthesis has been well-documented, particularly in the preparation of more complex molecules with specific functional groups. Recent research has explored its use in cross-coupling reactions, where it serves as a valuable precursor for constructing biologically active compounds.
Moreover, the reactivity of this compound is influenced by its electronic structure. The presence of electron-donating methyl groups can activate certain positions for nucleophilic or electrophilic attack, making it a versatile building block in organic chemistry. Studies have demonstrated that such substituents can significantly impact reaction rates and selectivity, providing chemists with greater control over reaction outcomes.
From an environmental standpoint, understanding the behavior of 1-bromo-2,2-dimethyloct-4-ene is essential for assessing its potential impact on ecosystems. Research into its degradation pathways under various conditions has provided insights into how such compounds persist or break down in natural environments. This knowledge is crucial for developing sustainable practices that minimize environmental harm while maximizing industrial efficiency.
In conclusion, 1-bromo-2,2-dimethyloct-4-ene (CAS No. 2229643-29-0) is a compound with diverse applications and intriguing chemical properties. Its structure and reactivity make it a valuable tool in organic synthesis, while ongoing research continues to uncover new insights into its behavior and potential uses. As our understanding of this compound deepens, so too does its significance within the broader field of chemistry.
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